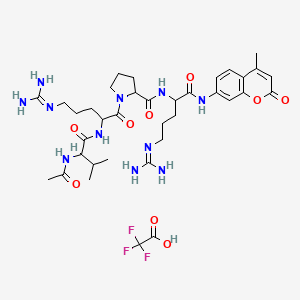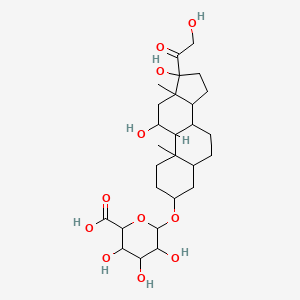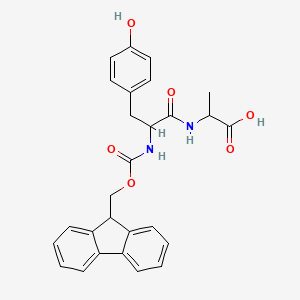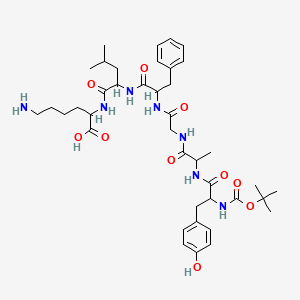
Ac-Val-Arg-Pro-Arg-AMC
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
乙酰-缬氨酰-精氨酰-脯氨酰-精氨酰胺-4-甲基香豆素 (Ac-Val-Arg-Pro-Arg-AMC) 是一种荧光底物,用于各种生化分析。该化合物以其在研究蛋白酶活性,特别是拟南芥中的间 caspase-9 的应用而闻名。该化合物的结构使其在被蛋白酶切割后发出荧光,使其成为酶学研究中的宝贵工具。
准备方法
合成路线和反应条件
乙酰-缬氨酰-精氨酰-脯氨酰-精氨酰胺-4-甲基香豆素的合成涉及多个步骤,从氨基的保护和氨基酸的顺序偶联开始。该过程通常包括:
氨基保护: 使用叔丁氧羰基 (Boc) 等保护基来保护氨基酸的氨基。
偶联反应: 使用二环己基碳酰二亚胺 (DCC) 和羟基苯并三唑 (HOBt) 等偶联试剂,按顺序偶联受保护的氨基酸。
脱保护: 使用酸性条件,例如三氟乙酸 (TFA),去除保护基。
香豆素连接: 最后一步是将 4-甲基香豆素部分连接到肽链上。
工业生产方法
乙酰-缬氨酰-精氨酰-脯氨酰-精氨酰胺-4-甲基香豆素的工业生产遵循类似的合成路线,但规模更大。该过程针对产量和纯度进行了优化,通常涉及自动化肽合成器和高效液相色谱 (HPLC) 用于纯化 .
化学反应分析
反应类型
乙酰-缬氨酰-精氨酰-脯氨酰-精氨酰胺-4-甲基香豆素在与蛋白酶相互作用时主要发生水解反应。肽键的断裂导致荧光的 4-甲基香豆素部分释放。
常见试剂和条件
试剂: 间 caspase-9 等蛋白酶。
条件: 反应通常在生理 pH 和温度下的缓冲溶液中进行。
主要产物
乙酰-缬氨酰-精氨酰-脯氨酰-精氨酰胺-4-甲基香豆素水解形成的主要产物是荧光的 4-甲基香豆素,可以使用荧光光谱法检测。
科学研究应用
乙酰-缬氨酰-精氨酰-脯氨酰-精氨酰胺-4-甲基香豆素在科学研究中具有广泛的应用:
化学: 用作酶促分析中的底物来研究蛋白酶活性。
生物学: 有助于理解蛋白酶在各种生物过程中的作用,包括细胞凋亡和坏死。
工业: 用于开发用于药物发现和开发的生化分析。
作用机制
相似化合物的比较
类似化合物
Boc-Val-Pro-Arg-AMC 盐酸盐: 另一种用于测量胰蛋白酶样丝氨酸蛋白酶活性的荧光底物。
Ac-Val-Arg-Pro-Arg-AMC 三氟乙酸盐: 该化合物的一种盐形式,具有类似的应用。
独特性
乙酰-缬氨酰-精氨酰-脯氨酰-精氨酰胺-4-甲基香豆素的独特之处在于其特定的肽序列,使其成为间 caspase-9 的合适底物。它在切割后发出荧光的能力为研究蛋白酶活性提供了一种灵敏且特异的方法。
属性
IUPAC Name |
1-[2-[(2-acetamido-3-methylbutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]-N-[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H51N11O7.C2HF3O2/c1-18(2)28(41-20(4)46)31(50)44-24(9-6-14-40-34(37)38)32(51)45-15-7-10-25(45)30(49)43-23(8-5-13-39-33(35)36)29(48)42-21-11-12-22-19(3)16-27(47)52-26(22)17-21;3-2(4,5)1(6)7/h11-12,16-18,23-25,28H,5-10,13-15H2,1-4H3,(H,41,46)(H,42,48)(H,43,49)(H,44,50)(H4,35,36,39)(H4,37,38,40);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIFMWDQLNKKSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52F3N11O9 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
839.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(1,1-diMethylethoxy)carbonyl]hydrazide, 1-oxide](/img/structure/B12108142.png)
![(4-Methoxyphenyl)methyl (6R,7R)-3-(chloromethyl)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12108149.png)


![1-[5-(3-Methoxyphenyl)-4H-1,2,4-triazol-3-YL]methanamine](/img/structure/B12108166.png)
![(2R,3R,3aS,4S,6aS)-3-Azidohexahydro-2,4-methano-4H-furo[3,2-b]pyrrole](/img/structure/B12108169.png)





